molecular formula C8H7ClO3 B024855 Methyl 2-chloro-4-hydroxybenzoate CAS No. 104253-44-3

Methyl 2-chloro-4-hydroxybenzoate

Cat. No. B024855
Key on ui cas rn: 104253-44-3
M. Wt: 186.59 g/mol
InChI Key: BJZFMXJQJZUATE-UHFFFAOYSA-N
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Patent
US07884127B2

Procedure details

Compound of example 162 (7.9 g, 42.5 mmol) suspended in 10% aqueous H2SO4 (80 mL) was reacted with NaNO2 (3.5 g, 52.1 mmol in 35 mL water) as described in example 174. It was treated with a solution of CuSO4.5H2O (128 g, 513 mmol) and Cu2O (5.5 g, 38.4 mmol) in water (800 mL) as described in the same procedure to obtain the title compound.
Quantity
7.9 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two
[Compound]
Name
CuSO4.5H2O
Quantity
128 g
Type
reactant
Reaction Step Three
[Compound]
Name
Cu2O
Quantity
5.5 g
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7](N)=[CH:6][C:5]=1[Cl:11].N([O-])=[O:14].[Na+]>OS(O)(=O)=O.O>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([OH:14])=[CH:6][C:5]=1[Cl:11] |f:1.2|

Inputs

Step One
Name
Quantity
7.9 g
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)N)Cl)=O
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
CuSO4.5H2O
Quantity
128 g
Type
reactant
Smiles
Name
Cu2O
Quantity
5.5 g
Type
reactant
Smiles
Name
Quantity
800 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
80 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1)O)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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